Methyl(2-phenylpropan-2-yl)amine
Overview
Description
Methyl(2-phenylpropan-2-yl)amine, also known as N-methyl-2-phenylpropan-2-amine, is an organic compound belonging to the class of phenylethylamines. This compound is structurally related to amphetamines and is known for its stimulant properties. It has been detected in various dietary and sports supplements .
Mechanism of Action
Mode of Action
Mephentermine acts by indirectly stimulating β-adrenergic receptors, causing the release of norepinephrine from its storage sites . This interaction results in a positive inotropic effect on the myocardium, meaning it increases the force of the heart’s contractions . The AV conduction and refractory period of the AV node is shortened, leading to an increase in ventricular conduction velocity .
Biochemical Pathways
The primary biochemical pathway affected by Mephentermine is the adrenergic signaling pathway. By stimulating the release of norepinephrine, Mephentermine enhances the activity of this pathway, leading to increased heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetic properties of Mephentermine include rapid demethylation in the body followed by hydroxylation . The compound is excreted via urine, both as unchanged Mephentermine and as metabolites . The rate of excretion is more rapid in acidic urine .
Action Environment
The action, efficacy, and stability of Mephentermine can be influenced by various environmental factors. For instance, the pH of the urine can affect the rate of excretion of the drug . Additionally, the presence of other substances in the body, such as monoamine oxidase inhibitors, can interact with Mephentermine and potentially alter its effects .
Biochemical Analysis
Biochemical Properties
Methyl(2-phenylpropan-2-yl)amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to produce mass spectra almost identical to those produced by methamphetamine and amphetamine when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This similarity suggests that this compound may interact with similar biomolecules, potentially influencing the same biochemical pathways. The compound’s interactions with enzymes such as monoamine oxidase (MAO) could lead to its metabolism and subsequent effects on neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that phenylethylamines, including this compound, can be stable under certain conditions but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained alterations in cellular processes and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-phenylpropan-2-yl)amine can be achieved through several methods. One common approach involves the reductive amination of acetophenone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of the corresponding imine intermediate. This method ensures high yields and purity of the final product. The reaction conditions usually include elevated temperatures and pressures to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Methyl(2-phenylpropan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Phenylacetone and benzoic acid.
Reduction: 2-phenylpropan-2-ol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Methyl(2-phenylpropan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder and narcolepsy.
Industry: It is utilized in the production of certain polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Structurally similar but lacks the methyl group on the nitrogen atom.
Methamphetamine: Similar structure but with an additional methyl group on the nitrogen atom.
Phenpromethamine: Another phenylethylamine derivative with similar stimulant properties.
Uniqueness
Methyl(2-phenylpropan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenylethylamines. Its ability to selectively increase neurotransmitter levels makes it a compound of interest for various therapeutic applications .
Properties
IUPAC Name |
N-methyl-2-phenylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNAMUMXXCWVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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